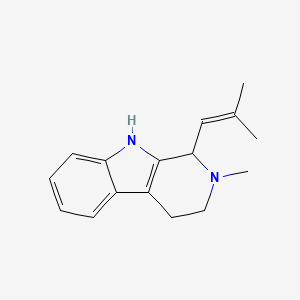
Borrerine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borrerine is a harmala alkaloid.
Applications De Recherche Scientifique
Isolation and Structure of Borrerine
Borrerine, an indole alkaloid, was identified and isolated from the aerial parts of Borreria verticillata. The structure of Borrerine was established using spectroscopic data. Its identification in the plant highlights the chemical diversity of naturally occurring compounds in flora (Balde et al., 1991).
Role in the Synthesis of Flindersial Alkaloids
Borrerine plays a significant role in the biomimetic syntheses of flindersial alkaloids, which exhibit potential antimalarial activity. The synthesis process mirrors the natural biosynthetic pathways and involves only a few steps from tryptamine, demonstrating borrerine's importance in the formation of these bioactive compounds (Vallakati & May, 2012).
Application in Antimalarial Research
Furthering its application in antimalarial research, Borrerine was used in a biomimetic strategy to synthesize antimalarial flindersial alkaloids. This study highlights its significance in creating structurally complex and biologically active molecules relevant to malaria treatment (Vallakati & May, 2012).
Basis for Stereocontrolled Synthesis
Borrerine was instrumental in developing a strategy for stereocontrolled synthesis of flindersial alkaloids. This approach allowed for control over structural isomer formation, demonstrating borrerine's utility in creating enantioselective and diverse molecular structures (Vallakati et al., 2015).
Propriétés
Numéro CAS |
51076-19-8 |
|---|---|
Nom du produit |
Borrerine |
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylprop-1-enyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C16H20N2/c1-11(2)10-15-16-13(8-9-18(15)3)12-6-4-5-7-14(12)17-16/h4-7,10,15,17H,8-9H2,1-3H3 |
Clé InChI |
RCNFEGDNDAQFRX-UHFFFAOYSA-N |
SMILES |
CC(=CC1C2=C(CCN1C)C3=CC=CC=C3N2)C |
SMILES canonique |
CC(=CC1C2=C(CCN1C)C3=CC=CC=C3N2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




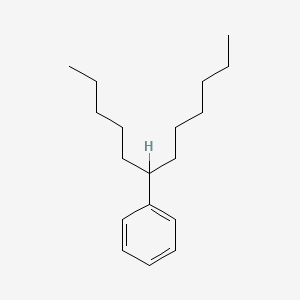
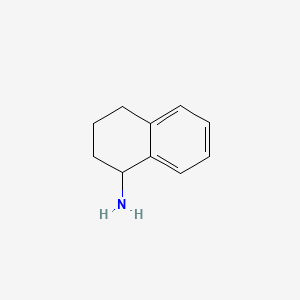
![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)
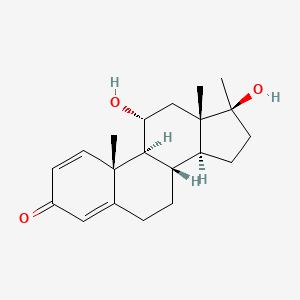

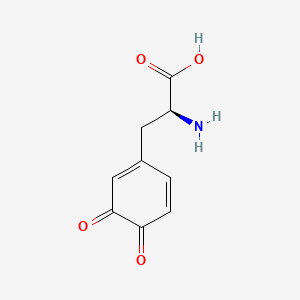
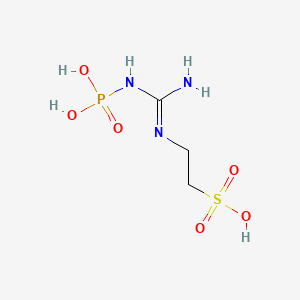

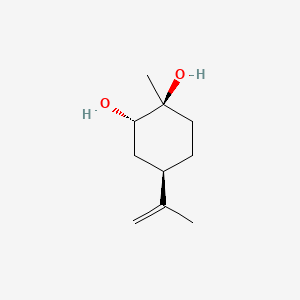
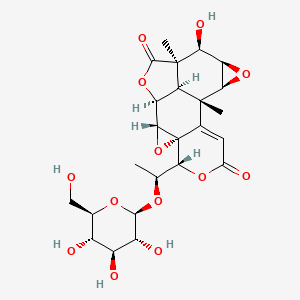
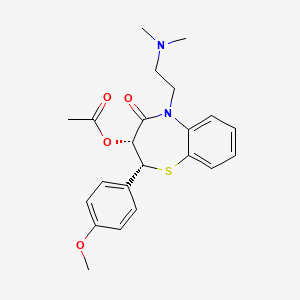
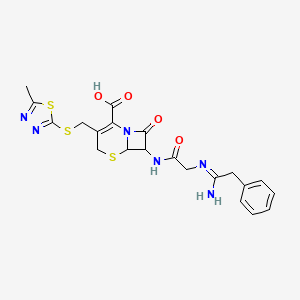
![N-[amino(imino)methyl]piperidine-1-carboximidamide](/img/structure/B1195973.png)